![molecular formula C13H14O5 B1591863 4-[3-(丙烯酰氧基)丙氧基]苯甲酸 CAS No. 245349-46-6](/img/structure/B1591863.png)

4-[3-(丙烯酰氧基)丙氧基]苯甲酸

描述

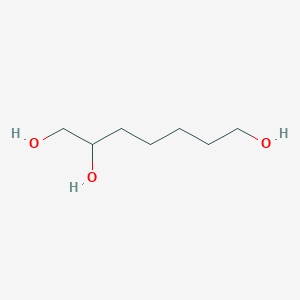

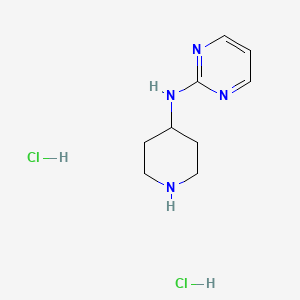

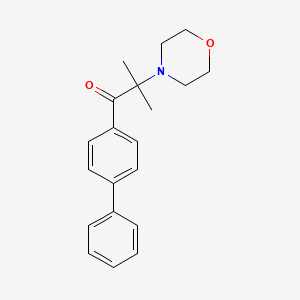

4-[3-(Acryloyloxy)propoxy]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₄O₅ . It is also known by its CAS number 245349-46-6 . This compound belongs to the class of benzoic acids and is characterized by an acryloyloxy group attached to a propoxy side chain on the benzene ring. The structure of this compound is shown below:

!Molecular Structure

Synthesis Analysis

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid involves the reaction of a suitable benzoic acid derivative with an acryloyl chloride or acrylate compound. Specific synthetic routes may vary, but the acryloyloxy group is introduced to the benzene ring via nucleophilic substitution or other suitable reactions.

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a propoxy side chain and an acryloyloxy group. The acryloyloxy group imparts reactivity and potential for polymerization. The precise arrangement of atoms and bond angles can be explored using computational methods and spectroscopic techniques.

Chemical Reactions Analysis

4-[3-(Acryloyloxy)propoxy]benzoic acid can participate in various chemical reactions:

- Hydrolysis : The ester linkage between the acryloyloxy group and the propoxy side chain can be hydrolyzed under acidic or basic conditions.

- Polymerization : Due to the acryloyloxy group, this compound can undergo radical polymerization to form polymers with potential applications in coatings, adhesives, or drug delivery systems.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 4-[3-(Acryloyloxy)propoxy]benzoic acid is not readily available in the literature.

- Solubility : It is likely soluble in organic solvents due to the acryloyloxy group.

- Stability : The compound should be stored sealed in a dry environment at temperatures between 2°C and 8°C.

科学研究应用

合成与表征

聚合物液晶的中间体:4-[3-(丙烯酰氧基)丙氧基]苯甲酸作为聚合物液晶侧链配体的合成中的一种重要中间体。这从其结构性质的研究中可以看出,这些性质有助于其在液晶技术中的应用 (Muhammad 等人,2008 年)。

液晶聚合物的合成:该化合物已被用于合成具有交联网络结构的液晶聚合物,证明了其在创建具有独特相行为和质地的材料方面的用途 (Saminathan 和 Pillai,2000 年)。

光物理性质

对发光性质的影响:4-[3-(丙烯酰氧基)丙氧基]苯甲酸的衍生物已被研究其对镧系元素配位化合物发光性质的影响,表明其在开发具有特定光物理特性的新材料方面的潜力 (Sivakumar 等人,2010 年)。

光学和热学性质:该化合物的衍生物已参与了专注于其光学和热学性质的研究,进一步证实了其在材料科学领域的相关性,特别是在合成具有独特光学行为的物质方面 (Qi,2008 年)。

生物学性质

- 在抗菌应用中的潜力:对苯甲酸的新型杂化衍生物(包括 4-[3-(丙烯酰氧基)丙氧基]苯甲酸)的研究显示出有希望的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Satpute 等人,2018 年)。

安全和危害

- Hazard Statements : The compound poses minimal hazards. However, standard safety precautions (such as wearing appropriate protective gear) should be followed during handling.

- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

未来方向

Research avenues for 4-[3-(Acryloyloxy)propoxy]benzoic acid include:

- Biological Activity : Investigate potential biological activities, such as antimicrobial or anti-inflammatory properties.

- Polymer Applications : Explore its use in polymer science and materials engineering.

属性

IUPAC Name |

4-(3-prop-2-enoyloxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBWYWGJQFTBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595041 | |

| Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Acryloyloxy)propoxy]benzoic acid | |

CAS RN |

245349-46-6 | |

| Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)

![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)